molecular formula C10H7ClN2O2 B8699389 6-Chloro-3-methyl-5-nitroisoquinoline CAS No. 919994-54-0

6-Chloro-3-methyl-5-nitroisoquinoline

Cat. No. B8699389
M. Wt: 222.63 g/mol
InChI Key: LZWGQSIDFIXERP-UHFFFAOYSA-N
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Patent
US07781438B2

Procedure details

To a solution of 6-chloro-3-methyl-5-nitroisoquinoline (8.00 g, 36 mmol) in methanol (200 mL) was added iron powder (6.68 g, 119 mmol), followed by careful addition of a concentrated aqueous HCl solution (18 mL). The resulting reaction mixture was heated for 1 h at 50° C. and concentrated at reduced pressure using a rotary evaporator. The residue was dissolved in water and basified (pH=9) using a 25% aqueous ammonia solution. The resulting brown suspension was extracted twice with ethyl acetate and the combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated at reduced pressure to afford the title compound as a brown solid (6.09 g, 31.6 mmol, 88%). MS (ES+): 193 (M(C10H935ClN2)+H)+.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
6.68 g
Type
catalyst
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([N+:13]([O-])=O)=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[N:7][C:6]([CH3:12])=[CH:5]2.Cl>CO.[Fe]>[Cl:1][C:2]1[C:3]([NH2:13])=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[N:7][C:6]([CH3:12])=[CH:5]2

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
ClC=1C(=C2C=C(N=CC2=CC1)C)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
6.68 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
18 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
The resulting brown suspension was extracted twice with ethyl acetate
WASH
Type
WASH
Details
the combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C2C=C(N=CC2=CC1)C)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 31.6 mmol
AMOUNT: MASS 6.09 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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